![molecular formula C26H36O2S2 B14629258 (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid CAS No. 56056-75-8](/img/structure/B14629258.png)
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid: is an organic compound characterized by the presence of a dodecylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring via a sulfanyl linkage. This compound also contains an acetic acid functional group. The unique structure of this compound makes it interesting for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid typically involves the following steps:
Formation of the Dodecylsulfanyl Group: This can be achieved by reacting dodecanethiol with a suitable halogenated aromatic compound under basic conditions.
Coupling Reaction: The dodecylsulfanyl-substituted aromatic compound is then coupled with another aromatic compound containing a sulfanyl group. This can be done using a palladium-catalyzed cross-coupling reaction.
Introduction of the Acetic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used in studies involving sulfanyl-containing compounds and their interactions with biological systems.
Industry:
Surfactants: The dodecylsulfanyl group imparts surfactant properties to the compound, making it useful in formulations for detergents and emulsifiers.
Polymer Additives: It can be used as an additive in polymers to enhance their properties.
作用机制
The mechanism of action of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid involves its interaction with molecular targets through its sulfanyl and acetic acid groups. The sulfanyl groups can form strong interactions with metal ions, making the compound effective in catalytic processes. The acetic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
- (2-{[4-(Octylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Hexylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Butylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
Comparison:
- Chain Length: The primary difference between these compounds lies in the length of the alkyl chain attached to the sulfanyl group. The dodecyl chain in (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phen
属性
CAS 编号 |
56056-75-8 |
|---|---|
分子式 |
C26H36O2S2 |
分子量 |
444.7 g/mol |
IUPAC 名称 |
2-[2-(4-dodecylsulfanylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C26H36O2S2/c1-2-3-4-5-6-7-8-9-10-13-20-29-23-16-18-24(19-17-23)30-25-15-12-11-14-22(25)21-26(27)28/h11-12,14-19H,2-10,13,20-21H2,1H3,(H,27,28) |
InChI 键 |
UZDZRUJEIWEPSX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


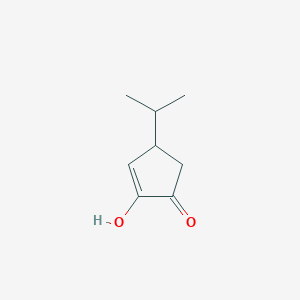
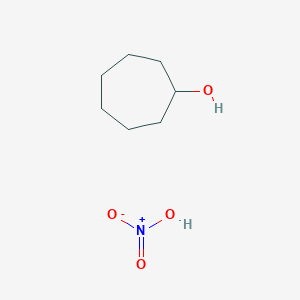

![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)
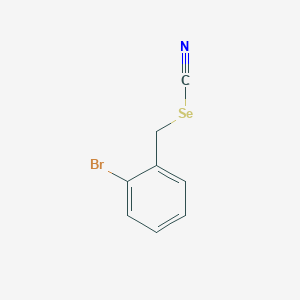

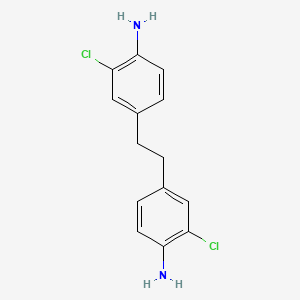
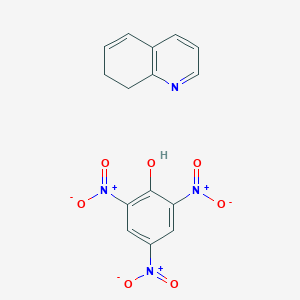

![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
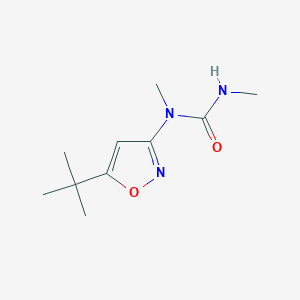

![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)
